N-(1-phenylethyl)-N'-(2-phenylethyl)ethanediamide
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Overview
Description
N-(1-phenylethyl)-N’-(2-phenylethyl)ethanediamide is an organic compound characterized by the presence of two phenylethyl groups attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenylethyl)-N’-(2-phenylethyl)ethanediamide typically involves the reaction of 1-phenylethylamine and 2-phenylethylamine with ethanediamide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of N-(1-phenylethyl)-N’-(2-phenylethyl)ethanediamide may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Large-scale purification techniques, such as distillation and crystallization, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(1-phenylethyl)-N’-(2-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or imides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The phenylethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of amides or imides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylethyl derivatives.
Scientific Research Applications
N-(1-phenylethyl)-N’-(2-phenylethyl)ethanediamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-phenylethyl)-N’-(2-phenylethyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(1-phenylethyl)-N’-(2-phenylethyl)ethanediamide can be compared with other similar compounds, such as:
N-(1-phenylethyl)-N’-(2-phenylethyl)ethanediamine: Differing by the presence of an amine group instead of an amide group.
N-(1-phenylethyl)-N’-(2-phenylethyl)propanediamide: Differing by the length of the carbon chain in the backbone.
Uniqueness: The unique structural features of N-(1-phenylethyl)-N’-(2-phenylethyl)ethanediamide, such as the specific arrangement of phenylethyl groups and the ethanediamide backbone, contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-(1-phenylethyl)-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14(16-10-6-3-7-11-16)20-18(22)17(21)19-13-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKBLLKYWIFPPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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